Psammaplin A

概要

説明

Synthesis Analysis

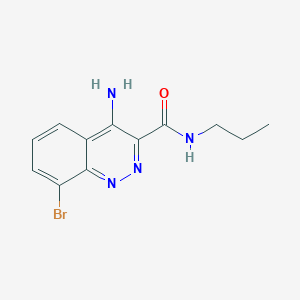

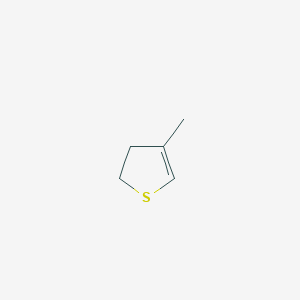

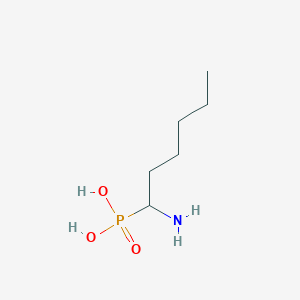

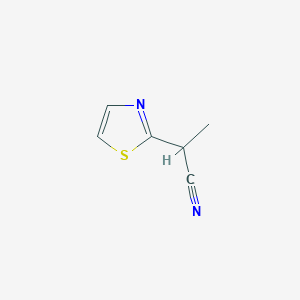

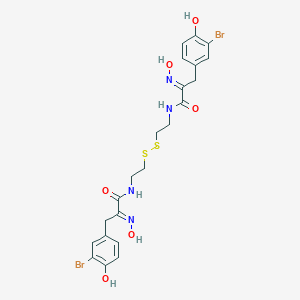

The synthesis of Psammaplin A has been achieved through various methods, focusing on the efficient assembly of its complex molecular architecture. One approach involves the total synthesis of psammaplin F, an unsymmetrical disulfide bromotyrosine, and an analogue of Psammaplin A, highlighting the key steps such as Cleland’s reagent reduction and employing a seven-step linear synthetic sequence from 3-bromo-4-hydroxybenzaldehyde and hydantoin (Yang et al., 2010). Another method reported a concise synthesis from 3-bromo-4-hydroxybenzaldehyde through a four-step synthesis via Knoevenagel condensation, hydrolysis, oximation, and amidation, yielding Psammaplin A in 37% overall yield (Wen et al., 2016).

Molecular Structure Analysis

Detailed structural analysis of Psammaplin A and its analogues has been facilitated by X-ray crystallography, revealing the intricate details of its molecular framework. The crystal structure analysis of a Psammaplin A analogue provided insights into its molecular geometry, furthering the understanding of its chemical reactivity and interactions (Yang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of Psammaplin A involves its symmetrical disulfide bond, which plays a crucial role in its biological activities. Innovative synthetic methodologies, such as superacid and thiol-ene reactions, have been employed to create Psammaplin-like structures, highlighting the compound's versatile chemical properties and reactivity under various conditions (Bahhaj et al., 2014).

Physical Properties Analysis

The physical properties of Psammaplin A, including its solubility, melting point, and stability, are essential for its handling and application in research settings. While specific studies focusing solely on the physical properties of Psammaplin A were not highlighted, these properties can be inferred from synthesis and structural analysis reports, which indicate its solid state and structural integrity under various conditions.

Chemical Properties Analysis

Psammaplin A exhibits a range of chemical properties, including its ability to undergo oxidation-reduction reactions, owing to its disulfide bond. Its chemical stability and reactivity under different conditions have been explored to understand its mechanism of action and potential therapeutic applications. The compound's role as a precursor in the synthesis of various analogues also underscores its importance in medicinal chemistry and drug discovery efforts (Hong et al., 2015).

科学的研究の応用

Cancer Research and Treatment :

- Psammaplin A acts as a natural prodrug targeting HDAC (histone deacetylase), which plays a role in tumorigenesis and angiogenesis (Kim, Shin, & Kwon, 2007).

- It enhances radiation lethality in human cancer cells and has shown significant radiosensitization effects in specific cell lines (Kim et al., 2016).

- Psammaplin A induces autophagic cell death in doxorubicin-resistant MCF-7/adr breast cancer cells and xenografts, demonstrating its potential for clinical use (Kim et al., 2015).

- It significantly inhibits cell growth of Bap1 null lung cancer cells while presenting minimal toxicity to normal cells, making it a potential adjuvant for cancer patients (Charkie, 2014).

- Psammaplin A inhibits HDAC1/2/3 and induces apoptosis in human leukemia HL-60 cells and other tumor cell lines (Bao et al., 2021).

Antimicrobial Activity :

- Psammaplin A exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), potentially by inhibiting DNA gyrase (Nicolaou et al., 2001), (Kim, Lee, Jung, & Yang, 1999).

Enzymatic Inhibition and Other Applications :

- It inhibits aminopeptidase N, a key enzyme in tumor cell invasion and angiogenesis, suggesting its potential as a novel anti-angiogenic agent (Shim, Lee, Shin, & Kwon, 2004).

- Psammaplin A is a potent inhibitor of histone deacetylases, showing high isoform selectivity and cytotoxicity in various cell types (Baud et al., 2012).

- Its broad bioactive spectrum includes antimicrobial and antiproliferative activities, and it's used as an epigenetic modulator with multiple enzyme inhibitory activities (Jing et al., 2019).

- Thioester derivatives of psammaplin A exhibit potent cytotoxicity and enzymatic inhibitory activity against recombinant HDAC1 (Baud, Leiser, Petrucci, Gunaratnam, Neidle, Meyer‐Almes, & Fuchter, 2013).

Safety And Hazards

将来の方向性

New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to psammaplin A analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, psammaplin A and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .

特性

IUPAC Name |

(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFSGDNHVBIHU-XUIWWLCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Psammaplin A | |

CAS RN |

110659-91-1 | |

| Record name | Psammaplin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110659911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psammaplin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

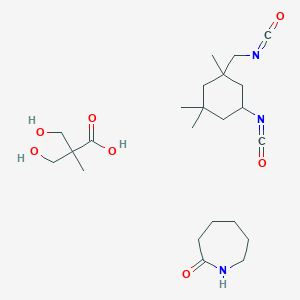

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)